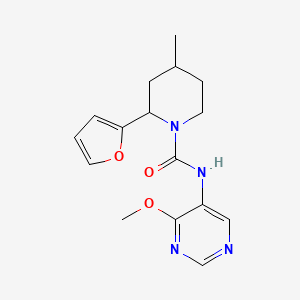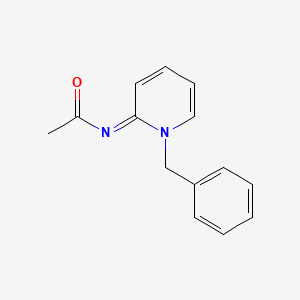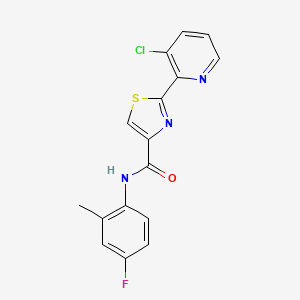![molecular formula C19H17ClFN3O3 B7663855 N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide](/img/structure/B7663855.png)
N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide, commonly known as CEP-33779, is a small molecule inhibitor that targets the Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3) signaling pathways. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
CEP-33779 targets the N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide/STAT3 signaling pathway, which is known to play a critical role in cell growth, proliferation, and survival. This compound is a tyrosine kinase that is activated by cytokines and growth factors and is involved in the phosphorylation and activation of STAT3. Once activated, STAT3 translocates to the nucleus and activates the transcription of various genes involved in cell growth, proliferation, and survival.
CEP-33779 inhibits the activation of this compound and the subsequent phosphorylation and activation of STAT3, thereby blocking the transcription of genes involved in cell growth, proliferation, and survival. This leads to the inhibition of cancer cell growth and proliferation and the suppression of pro-inflammatory cytokine production in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the suppression of pro-inflammatory cytokine production, and the enhancement of chemotherapy and radiation therapy efficacy in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CEP-33779 is its specificity for the N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide/STAT3 signaling pathway, which makes it a potent inhibitor of cancer cell growth and proliferation and pro-inflammatory cytokine production. In addition, CEP-33779 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
One of the limitations of CEP-33779 is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies. In addition, the optimal dosage and administration schedule of CEP-33779 need to be determined for different diseases and patient populations.
Direcciones Futuras
For research on CEP-33779 include:
1. Further preclinical studies to evaluate the efficacy and safety of CEP-33779 in different cancer types and patient populations.
2. Clinical trials to evaluate the safety and efficacy of CEP-33779 in cancer, inflammation, and autoimmune disorders.
3. Development of novel formulations and delivery systems for CEP-33779 to improve its pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential synergistic effects of CEP-33779 with other therapeutic agents, such as chemotherapy and radiation therapy.
5. Investigation of the potential role of CEP-33779 in other diseases, such as neurological disorders and cardiovascular diseases.
In conclusion, CEP-33779 is a small molecule inhibitor that targets the N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide/STAT3 signaling pathway and has potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Further research is needed to evaluate its efficacy and safety in preclinical and clinical studies and to explore its potential in other diseases.
Métodos De Síntesis
The synthesis of CEP-33779 involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which then reacts with 3-chloro-4-(2-methoxyethoxy)aniline to form the intermediate product. The intermediate product is then reacted with pyrazole-3-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, CEP-33779.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, CEP-33779 has been shown to inhibit the growth and proliferation of cancer cells by targeting the N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide/STAT3 signaling pathway, which is known to play a critical role in cancer development and progression. In addition, CEP-33779 has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
In inflammation and autoimmune disorders, CEP-33779 has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the this compound/STAT3 signaling pathway. This makes CEP-33779 a potential therapeutic agent for the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis.
Propiedades
IUPAC Name |
N-[3-chloro-4-(2-methoxyethoxy)phenyl]-1-(2-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O3/c1-26-10-11-27-18-7-6-13(12-14(18)20)22-19(25)16-8-9-24(23-16)17-5-3-2-4-15(17)21/h2-9,12H,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRBVGGZTFUMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2)C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7663774.png)
![Methyl 2,4-difluoro-5-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methylamino]benzoate](/img/structure/B7663776.png)

![3-(2-amino-2-oxoethyl)-N-[2-(3-methylpyrazol-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7663789.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-3-(2-methylsulfanylimidazol-1-yl)benzamide](/img/structure/B7663795.png)


![(2R)-2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7663844.png)
![3-methyl-2-phenyl-N-[2-(1,2,4-triazol-1-yl)pyridin-3-yl]azetidine-1-carboxamide](/img/structure/B7663847.png)
![N-[2-chloro-4-[(4-chloro-2-methylpyrazol-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7663858.png)



![2-Ethyl-2-[[(2-methylpyrazole-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B7663878.png)
